![molecular formula C16H20O6 B14257717 Butanedioic acid, [(4-methoxyphenyl)methyl]oxo-, diethyl ester CAS No. 184242-36-2](/img/structure/B14257717.png)
Butanedioic acid, [(4-methoxyphenyl)methyl]oxo-, diethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butanedioic acid, [(4-methoxyphenyl)methyl]oxo-, diethyl ester is an organic compound with a complex structure. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique chemical properties, which make it a valuable substance for scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Butanedioic acid, [(4-methoxyphenyl)methyl]oxo-, diethyl ester typically involves esterification reactions. One common method is the reaction of butanedioic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through distillation or recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of advanced purification techniques, such as chromatography, further enhances the quality of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
Butanedioic acid, [(4-methoxyphenyl)methyl]oxo-, diethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium hydroxide or other strong bases are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
Butanedioic acid, [(4-methoxyphenyl)methyl]oxo-, diethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of various chemicals.
Biology: This compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Industry: It is utilized in the manufacture of polymers, resins, and other industrial products
Wirkmechanismus
The mechanism of action of Butanedioic acid, [(4-methoxyphenyl)methyl]oxo-, diethyl ester involves its interaction with specific molecular targets. It can act as a substrate for enzymatic reactions, leading to the formation of various metabolites. The pathways involved in these reactions are complex and depend on the specific biological or chemical context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Butanedioic acid, diethyl ester: Similar in structure but lacks the methoxyphenyl group.
Butanedioic acid, methyl ester: Another ester derivative with different alkyl groups.
Butanoic acid, 4-methoxy-, methyl ester: Contains a methoxy group but differs in the overall structure .
Uniqueness
The presence of the [(4-methoxyphenyl)methyl]oxo- group in Butanedioic acid, [(4-methoxyphenyl)methyl]oxo-, diethyl ester imparts unique chemical properties, making it distinct from other similar compounds.
Eigenschaften
CAS-Nummer |
184242-36-2 |
|---|---|
Molekularformel |
C16H20O6 |
Molekulargewicht |
308.33 g/mol |
IUPAC-Name |
diethyl 2-[(4-methoxyphenyl)methyl]-3-oxobutanedioate |
InChI |
InChI=1S/C16H20O6/c1-4-21-15(18)13(14(17)16(19)22-5-2)10-11-6-8-12(20-3)9-7-11/h6-9,13H,4-5,10H2,1-3H3 |
InChI-Schlüssel |
UGFNBFWZYHQQFD-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(CC1=CC=C(C=C1)OC)C(=O)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


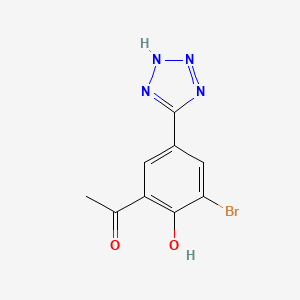
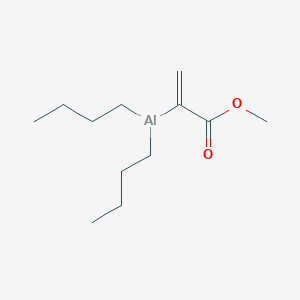

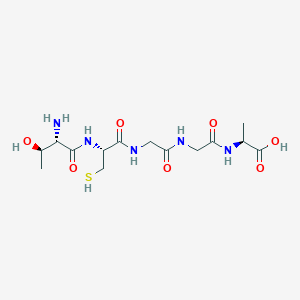
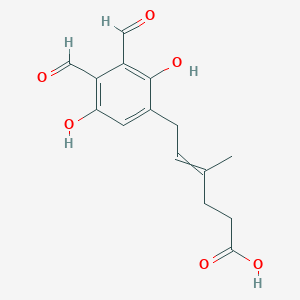
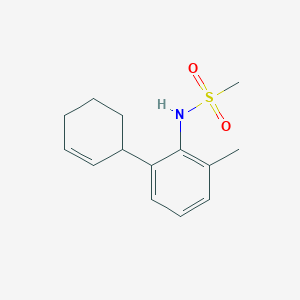

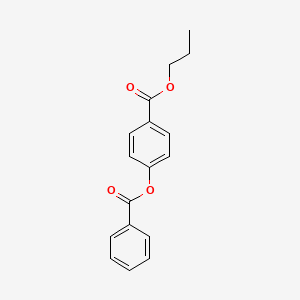

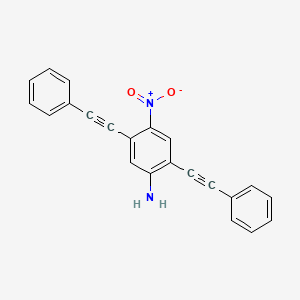



![1-[4-Methoxy-2-(2-methoxyethenyl)phenyl]pyrene](/img/structure/B14257711.png)
